

"spectroscopic data of 4-Chlorobutan-2-ol (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: 4-Chlorobutan-2-ol

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Spectroscopic Profile of 4-Chlorobutan-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorobutan-2-ol**, targeting researchers, scientists, and professionals in drug development. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

4-Chlorobutan-2-ol is a halogenated alcohol with the chemical formula C_4H_9ClO .^{[1][2][3]} Its structure consists of a four-carbon chain with a hydroxyl group at the second position and a chlorine atom at the fourth position. The presence of these functional groups dictates its characteristic spectroscopic features.

Molecular Weight: 108.57 g/mol ^{[1][3]} Exact Mass: 108.0341926 Da^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **4-Chlorobutan-2-ol** is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 1.25	Doublet	3H	$-\text{CH}_3$
~ 1.85 - 2.05	Multiplet	2H	$-\text{CH}(\text{OH})\text{CH}_2\text{CH}_2\text{Cl}$
~ 3.65	Triplet	2H	$-\text{CH}_2\text{Cl}$
~ 3.90	Multiplet	1H	$-\text{CH}(\text{OH})-$
Variable	Singlet (broad)	1H	$-\text{OH}$

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **4-Chlorobutan-2-ol** will show four signals, one for each of the four carbon atoms in its structure. The carbon attached to the hydroxyl group and the carbon bonded to the chlorine atom are expected to be the most deshielded.

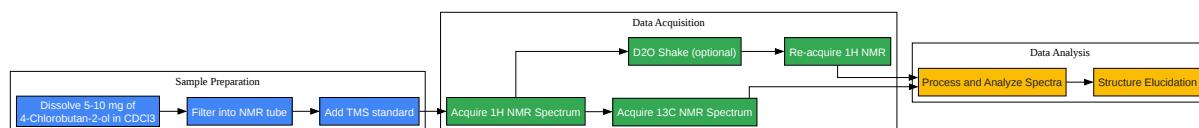
Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 23	$-\text{CH}_3$
~ 43	$-\text{CH}(\text{OH})\text{CH}_2\text{CH}_2\text{Cl}$
~ 49	$-\text{CH}_2\text{Cl}$
~ 67	$-\text{CH}(\text{OH})-$

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small organic molecule like **4-Chlorobutan-2-ol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Chlorobutan-2-ol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[4]
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[5]
- Data Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz). For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- D_2O Shake: To confirm the assignment of the hydroxyl proton peak, a "D₂O shake" can be performed.[6] A drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the ^1H NMR spectrum is re-acquired. The -OH peak will disappear or significantly decrease in intensity due to proton-deuterium exchange.[6]



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chlorobutan-2-ol** is expected to show characteristic absorption bands for the hydroxyl and alkyl halide groups.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3550 - 3200	Strong, Broad	O-H stretch	Alcohol
2960 - 2850	Medium-Strong	C-H stretch	Alkane
~1450	Medium	C-H bend	Alkane
1260 - 1050	Strong	C-O stretch	Alcohol
800 - 600	Strong	C-Cl stretch	Alkyl Halide

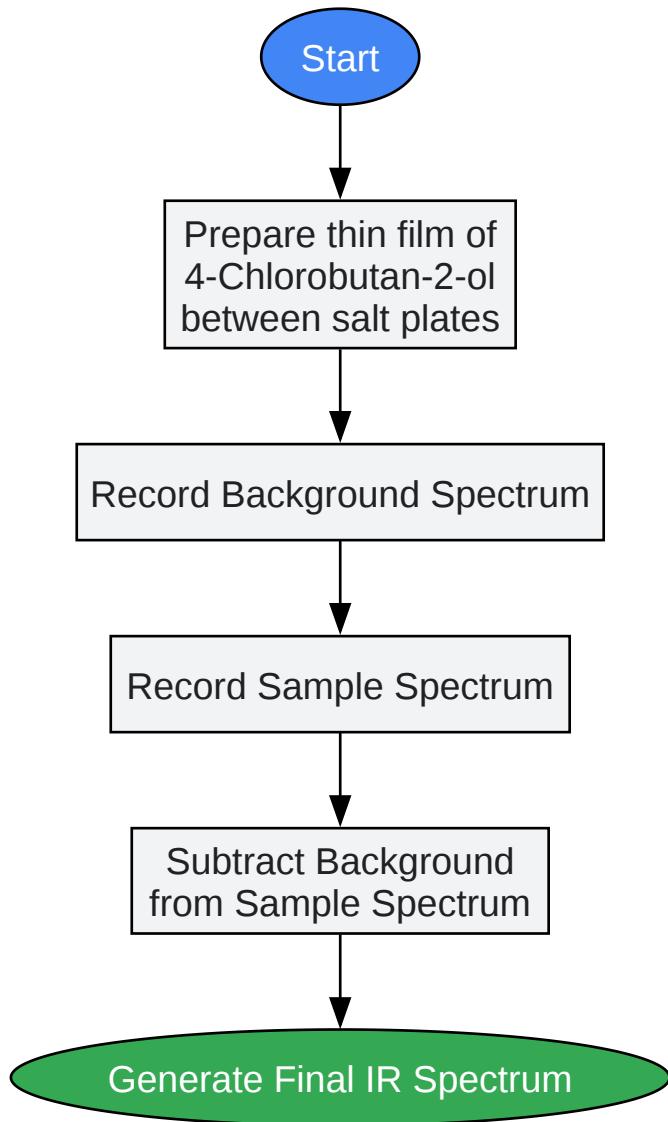
The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules.^[7]^[8]

Experimental Protocol for IR Spectroscopy

For a liquid sample like **4-Chlorobutan-2-ol**, the IR spectrum can be obtained using the following procedure:

- Sample Preparation: A small drop of neat (undiluted) **4-Chlorobutan-2-ol** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Chlorobutan-2-ol**, the presence of chlorine with its two common isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Predicted Mass Spectrometry Data

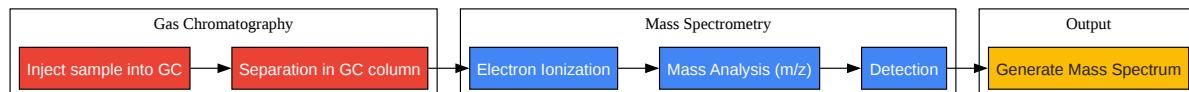
m/z	Ion	Comments
108/110	$[\text{C}_4\text{H}_9\text{ClO}]^+$	Molecular ion (M^+) and $\text{M}+2$ peaks in a ~3:1 ratio.
90/92	$[\text{C}_4\text{H}_7\text{Cl}]^+$	Loss of H_2O (dehydration). [14]
73	$[\text{C}_4\text{H}_9\text{O}]^+$	Loss of Cl radical.
63/65	$[\text{C}_2\text{H}_4\text{Cl}]^+$	Fragmentation.
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Alpha cleavage, characteristic of 2-alcohols. [15] [16] [17]

The presence of the $\text{M}+2$ peak at an m/z value two units higher than the molecular ion peak, with an intensity of about one-third of the M^+ peak, is a strong indicator of a single chlorine atom in the molecule.[\[13\]](#)

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like **4-Chlorobutan-2-ol** by mass spectrometry, often coupled with Gas Chromatography (GC-MS), is as follows:

- **Sample Introduction:** A dilute solution of **4-Chlorobutan-2-ol** in a volatile solvent (e.g., dichloromethane or ether) is injected into the gas chromatograph. The GC separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.



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GC-MS Experimental Workflow

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